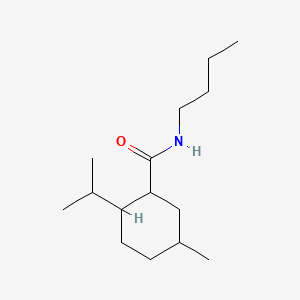

N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide

CAS No.: 73410-11-4

Cat. No.: VC16979447

Molecular Formula: C15H29NO

Molecular Weight: 239.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73410-11-4 |

|---|---|

| Molecular Formula | C15H29NO |

| Molecular Weight | 239.40 g/mol |

| IUPAC Name | N-butyl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide |

| Standard InChI | InChI=1S/C15H29NO/c1-5-6-9-16-15(17)14-10-12(4)7-8-13(14)11(2)3/h11-14H,5-10H2,1-4H3,(H,16,17) |

| Standard InChI Key | HNQBHFPOOAHYGE-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC(=O)C1CC(CCC1C(C)C)C |

Introduction

Chemical Structure and Nomenclature

N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide belongs to the class of substituted cyclohexanecarboxamides. Its systematic IUPAC name reflects the positions of its substituents:

-

N-Butyl group: A four-carbon alkyl chain attached to the amide nitrogen.

-

2-Isopropyl: A branched three-carbon group at the cyclohexane ring’s second carbon.

-

5-Methyl: A methyl group at the fifth carbon of the ring.

The stereochemistry of the molecule is critical, as the spatial arrangement of substituents influences its biological activity and physicochemical behavior. For example, the ethyl analog exhibits a specific optical rotation of , suggesting that chirality plays a role in its interactions with biological targets.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-butyl-2-isopropyl-5-methylcyclohexanecarboxamide can be inferred from methods used for its ethyl counterpart. A patented approach for synthesizing N-ethyl-p-menthane-3-carboxamide involves three key steps :

-

Chlorination: Menthol reacts with thionyl chloride () in ether solvents at ≤5°C to yield menthyl chloride.

-

Carboxylation: The chloride undergoes a Grignard reaction with carbon dioxide to form menthyl carboxylic acid.

-

Amidation: The carboxylic acid is treated with an amine (e.g., ethylamine) in the presence of a catalyst to form the carboxamide.

For the butyl variant, substituting ethylamine with butylamine in the amidation step would yield the target compound. This method avoids toxic intermediates like cyanide, which are used in alternative routes .

Optimization Challenges

Key challenges in scaling production include:

-

Stereochemical control: Ensuring the retention of chirality during chlorination and carboxylation.

-

Solvent selection: Aromatic hydrocarbons (e.g., toluene) mixed with ethers improve reaction efficiency but require stringent safety protocols .

-

Catalyst efficiency: Amide catalysts (5–15 mol%) are necessary to achieve high yields in the final step .

Physicochemical Properties

Limited data exist for the butyl derivative, but comparisons to its ethyl analog provide insights:

The longer butyl chain likely increases hydrophobicity, which could enhance membrane permeability in biological systems or improve compatibility with nonpolar polymers.

Biological Activity and Applications

TRPM8 Receptor Modulation

The ethyl analog acts as a TRPM8 receptor agonist () , a target implicated in thermosensation and pain modulation. The butyl derivative may exhibit similar activity but with altered potency due to its larger substituent.

Agricultural Applications

Carboxamides are explored as pesticides due to their stability and low environmental persistence. The butyl group’s hydrophobicity could enhance adhesion to plant surfaces, prolonging efficacy .

Flavor and Fragrance Industry

The ethyl compound’s minty aroma suggests that the butyl variant might serve as a fragrance additive with modified volatility and longevity.

Future Research Directions

-

Stereoselective synthesis: Developing asymmetric routes to access enantiopure forms.

-

Biological profiling: Screening against TRP channels and antimicrobial targets.

-

Environmental impact studies: Assessing biodegradation and ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume